molecular formula C11H13ClN2O B1488871 2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 2098011-24-4

2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B1488871
CAS No.: 2098011-24-4
M. Wt: 224.68 g/mol
InChI Key: MXPWNLWBARTPMM-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)11(15)7-14-5-10(13)6-14/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPWNLWBARTPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone
  • Molecular Formula : C11H13ClN2O
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 1480155-22-3

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antiviral Activity : Preliminary studies indicate that derivatives of similar structures exhibit antiviral properties. For instance, compounds with a chlorophenyl moiety have shown effectiveness against human adenovirus (HAdV), suggesting that this compound may also possess similar antiviral properties .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated, revealing a balance between potency and selectivity. For example, certain derivatives demonstrated low cytotoxicity while maintaining effective antiviral activity . This raises the potential for this compound to be developed as a therapeutic agent with minimal side effects.
  • Mechanism of Action : Research suggests that compounds with similar structures may inhibit viral DNA replication processes or interfere with later stages of the viral life cycle . Understanding these mechanisms is crucial for developing targeted therapies.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of various chlorophenyl derivatives found that specific analogs exhibited high selectivity indexes (SI > 100) against HAdV. Notably, one compound demonstrated an IC50 value of 0.27 μM with significantly reduced cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index . This suggests that similar derivatives like this compound could be effective in treating viral infections.

Case Study 2: Structural Activity Relationship (SAR)

Analyzing the structure-activity relationship of related compounds has highlighted the importance of functional groups in determining biological activity. The presence of both amino and chlorophenyl groups appears to enhance the compound's interaction with biological targets, potentially increasing its efficacy .

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntiviralEffective against HAdV with low cytotoxicity
CytotoxicityLow CC50 values in related compounds
Mechanism of ActionInhibition of viral DNA replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Reactant of Route 2
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2-(3-Aminoazetidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.